

# Gas-phase thermochemistry of 2,5-Cyclohexadienone

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## Compound of Interest

Compound Name: 2,5-Cyclohexadienone

Cat. No.: B8749443

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An In-depth Technical Guide on the Gas-Phase Thermochemistry of **2,5-Cyclohexadienone**

## Introduction

**2,5-Cyclohexadienone**, a non-aromatic isomer of phenol, serves as a critical intermediate in various chemical and biological processes. Understanding its gas-phase thermochemistry is paramount for elucidating reaction mechanisms, modeling combustion processes, and advancing drug development where keto-enol tautomerism plays a significant role. This document provides a comprehensive overview of the key gas-phase thermochemical properties of **2,5-cyclohexadienone**, detailing the experimental and computational methodologies used for their determination.

## Core Thermochemical Data

The following tables summarize the available quantitative data for the gas-phase thermochemical properties of **2,5-cyclohexadienone**. These values have been compiled from various experimental and computational studies.

## Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation ( $\Delta_f H^\circ_{\text{gas}}$ ) is a cornerstone of thermochemical data. The values for **2,5-cyclohexadienone** have been determined through a combination of experimental measurements and theoretical calculations.

Property	Value	Method	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ gas, 298 K)	$-50 \pm 10$ kJ/mol	Ion Cyclotron Resonance	Shiner, Vorndam, et al., 1986[1]
-33.5 kJ/mol (-8.0 kcal/mol)	DFT (B3LYP/6-31G(d,p))	[2]	
$-25.1 \pm 10.0$ kJ/mol ( $-6.0 \pm 2.4$ kcal/mol)	CBS-QB3 Calculation	[3]	
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-30.87 kJ/mol	Joback Method (Calculated)	[4]

## Keto-Enol Tautomerism with Phenol

**2,5-Cyclohexadienone** is the less stable keto tautomer of phenol. The energy difference and equilibrium constant associated with this tautomerization are crucial for understanding its reactivity.

Property	Value	Temperature	Method	Reference
Enthalpy Difference (Phenol $\leftrightarrow$ 2,5-Cyclohexadienone)	71.1 kJ/mol (17.0 kcal/mol)	298 K	CBS-QB3 Calculation	[3]
Equilibrium Constant (K <sub>eq</sub> ) for Phenol $\leftrightarrow$ 2,5-Cyclohexadienone	$2.16 \times 10^{-13}$	298 K	CBS-QB3 Calculation	[3]

## Methodologies and Protocols

The determination of gas-phase thermochemical data relies on sophisticated experimental and computational techniques.

## Experimental Protocols

A variety of mass spectrometry-based techniques are employed to measure the thermochemical properties of gas-phase ions and neutrals.<sup>[5]</sup>

- **Ion-Molecule Reaction Equilibrium:** This is one of the most accurate methods for determining properties like gas-phase basicity and proton affinity.<sup>[5]</sup> It involves allowing a proton transfer reaction to reach equilibrium within a mass spectrometer. The equilibrium constant ( $K_{eq}$ ) is measured from the ratio of ion intensities, and the Gibbs free energy change ( $\Delta G$ ) is calculated using the equation  $\Delta G = -RT\ln(K_{eq})$ .
- **Bracketing Experiments:** This method is used to constrain a thermochemical value, such as proton affinity, by observing the direction of a proton transfer reaction between the molecule of interest and a series of reference compounds with known proton affinities.<sup>[6]</sup> If a reaction occurs, the proton affinity of the unknown is bracketed between the values of the reactive and non-reactive reference compounds.
- **Photoionization and Photodetachment Spectroscopy:** These techniques use photons to ionize neutral molecules or detach electrons from anions.<sup>[5]</sup> By precisely measuring the minimum energy (threshold) required for these processes, one can determine ionization energies and electron affinities, which are then used to derive enthalpies of formation.<sup>[5]</sup>
- **Collision-Induced Dissociation (CID):** In this technique, mass-selected ions are accelerated and collided with a neutral gas.<sup>[7]</sup> The energy required to induce fragmentation can be related to bond dissociation energies.<sup>[7]</sup>

## Computational Protocols

Computational chemistry provides invaluable insights into thermochemistry, often complementing experimental data.

- **Density Functional Theory (DFT):** Methods like B3LYP with basis sets such as 6-31G(d,p) are used to calculate molecular energies.<sup>[2]</sup> To improve accuracy, isodesmic reactions

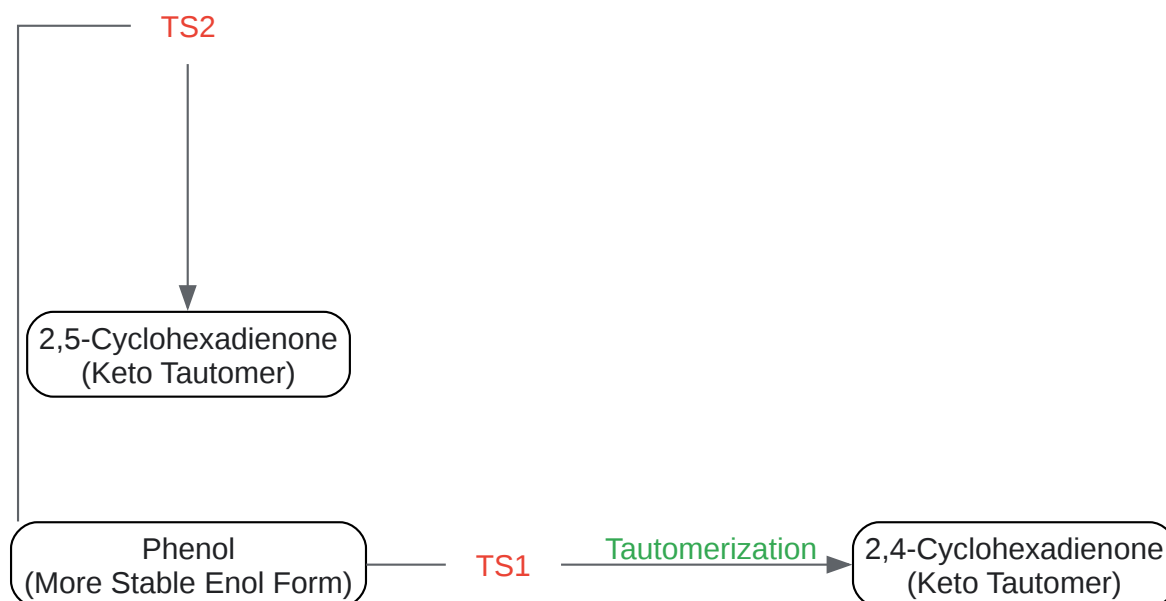
(where the number and type of bonds are conserved on both sides of the reaction) are often employed to benefit from cancellation of systematic errors.[2]

- Composite Methods (e.g., CBS-QB3): Complete Basis Set (CBS) methods, such as CBS-QB3, are high-accuracy computational protocols that extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.[3][8] These methods are widely used to calculate accurate enthalpies of formation and reaction energies for gas-phase species.[3][8]

## Visualizations

### Keto-Enol Tautomerism Pathway

The tautomeric relationship between phenol and its less stable keto forms, 2,4-cyclohexadienone and **2,5-cyclohexadienone**, is a fundamental concept in its chemistry. Phenol is significantly more stable due to its aromaticity.

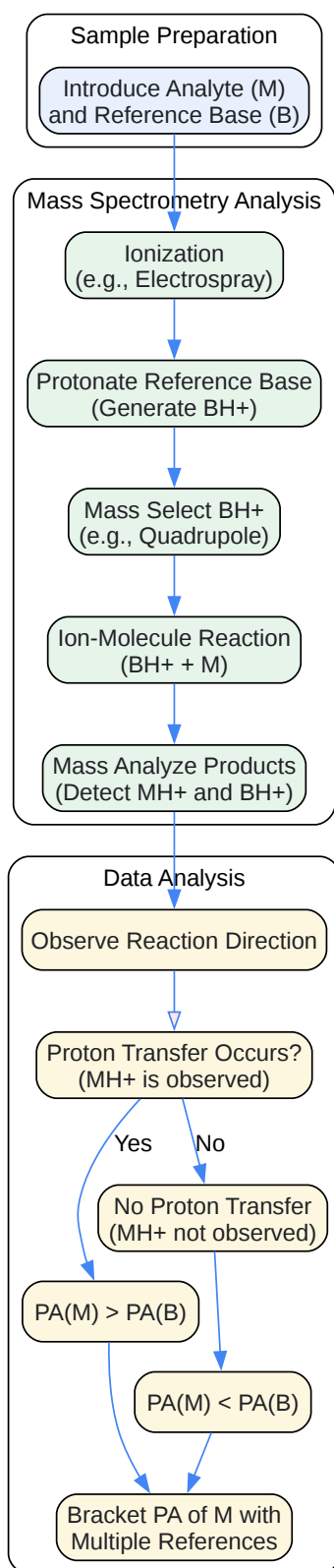


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Caption: Keto-enol tautomerism of phenol to form its cyclohexadienone isomers.

## Experimental Workflow for Gas-Phase Ion Thermochemistry

The following diagram illustrates a generalized workflow for determining gas-phase thermochemical properties, such as proton affinity, using mass spectrometry-based bracketing experiments.



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Caption: Generalized workflow for proton affinity bracketing experiments.

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